3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide
Description
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C9H12FNO2S It is a sulfonamide derivative, characterized by the presence of a fluorine atom, an isopropyl group, and a sulfonamide group attached to a benzene ring
Properties
Molecular Formula |
C9H12FNO2S |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-fluoro-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-6(2)8-4-3-7(5-9(8)10)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13) |
InChI Key |
AAUQBHZAVFTJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)S(=O)(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of a fluorobenzene derivative followed by the introduction of the isopropyl group. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Key Reaction Pathway
The primary reaction involves nucleophilic substitution of the amine group in 3-fluoro-4-(propan-2-yl)aniline with the electrophilic sulfur atom in propane-2-sulfonyl chloride . The general pathway is:
3-fluoro-4-(propan-2-yl)aniline + propane-2-sulfonyl chloride → 3-fluoro-4-(propan-2-yl)benzene-1-sulfonamide + HCl
1.2.1 Reaction Conditions
-
Solvent : Typically, dichloromethane (DCM) or tetrahydrofuran (THF) is used as the reaction medium.
-
Base : A base like triethylamine (TEA) or pyridine is added to neutralize the HCl byproduct and facilitate the reaction .
-
Temperature : Room temperature (20–25°C) is commonly employed, with stirring for 30 minutes to several hours .
Reaction Mechanism
-
Activation of the Sulfonyl Chloride : The electrophilic sulfur atom in propane-2-sulfonyl chloride becomes reactive under basic conditions, making it susceptible to nucleophilic attack.
-
Nucleophilic Attack : The amine group (-NH₂) in 3-fluoro-4-(propan-2-yl)aniline attacks the sulfur atom, displacing the chloride ion.
-
Formation of Sulfonamide : The resulting intermediate undergoes proton transfer and elimination of HCl, yielding the sulfonamide product.
Purification and Isolation
-
Workup : The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous NaHCO₃ to remove unreacted starting materials and byproducts .
-
Drying and Solvent Removal : The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
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Crystallization : The crude product is further purified using techniques like column chromatography or recrystallization (e.g., in diisopropyl ether/hexane) .
Structural Features Influencing Reactivity
-
Fluorine Substituent : The fluorine atom at position 3 activates the aromatic ring toward electrophilic substitution but may also stabilize the sulfonamide group via electron-withdrawing effects.
-
Propan-2-yl Group : The isopropyl group at position 4 provides steric bulk, potentially influencing reaction kinetics and solubility.
Comparative Analysis of Sulfonamide Formation
Reaction Yield Optimization
-
Quantitative Yield : The reaction between 3-fluoro-4-(propan-2-yl)aniline and propane-2-sulfonyl chloride achieves near-complete conversion, suggesting efficient conditions.
-
Comparison : Similar sulfonamide syntheses (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide) also report high yields (up to 100%) under optimized conditions .
Structural Characterization
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NMR Data : For analogous sulfonamides, proton NMR typically shows signals for aromatic protons (e.g., δ 7.67–7.58 ppm for fluorobenzene derivatives) and aliphatic groups (e.g., δ 2.71 ppm for methyl groups) .
-
Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight consistency .
Scientific Research Applications
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamide derivatives are known to inhibit enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects . The fluorine atom and isopropyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide: Similar structure but with different substitution patterns.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a bromine atom instead of an isopropyl group.
3-Amino-4-fluoro-N-(propan-2-yl)benzene-1-sulfonamide: Contains an amino group instead of a sulfonamide group.
Uniqueness
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide is unique due to the combination of its fluorine atom, isopropyl group, and sulfonamide moiety. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmaceutical intermediate highlight its significance in research and industry.
Biological Activity
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other sulfonamides that exhibit various pharmacological properties, including antibacterial and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorine atom and a propan-2-yl group attached to a benzene ring, which can influence its reactivity and biological activity.
Biological Activity Overview
Recent studies have explored the biological activities of sulfonamide derivatives, including their effects on various physiological systems. The following sections summarize key findings regarding the biological activity of this compound.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. A study evaluating various sulfonamide derivatives indicated that modifications in the structure can enhance antibacterial activity against specific bacterial strains. While direct studies on this compound are scarce, related compounds have shown promising results against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamides has been documented in several studies. For instance, derivatives with specific substitutions on the benzene ring demonstrated reduced inflammation in animal models. Although specific data on this compound's anti-inflammatory properties are not extensively reported, its structural similarity to known anti-inflammatory agents suggests potential efficacy.
Data Table: Biological Activity Summary
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antibacterial Evaluation : A study focused on the antibacterial properties of various benzenesulfonamide derivatives found that modifications could significantly enhance their efficacy against resistant bacterial strains. The results suggest a structure–activity relationship that could be further explored for this compound.
- Cardiovascular Effects : Research involving benzenesulfonamides demonstrated alterations in perfusion pressure and coronary resistance in isolated rat heart models. These findings indicate potential cardiovascular effects that may be relevant for evaluating the safety profile of this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide, and how can reaction yields be optimized?
- Methodology : Utilize regioselective sulfonylation of the benzene ring via electrophilic substitution, followed by fluorination at the para position. Optimize yields by controlling reaction temperature (e.g., 0–5°C for fluorination) and using catalysts like 4-DMAP for intermediate stabilization . Purification via column chromatography with polar/non-polar solvent systems (e.g., hexane:ethyl acetate) ensures high purity.
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodology : Employ the SHELX suite (SHELXL for refinement) to analyze X-ray diffraction data. Use Fourier map analysis to locate hydrogen atoms and refine anisotropic displacement parameters. For twinned crystals, apply the TWIN/BASF commands in SHELX to model overlapping domains . Validate the structure using R-factor convergence (<5%) and goodness-of-fit (GOF ~1.0) metrics.
Q. What spectroscopic techniques are most effective for characterizing the sulfonamide group?
- Methodology : Use NMR to confirm fluorine substitution (δ ~ -110 ppm for aromatic F) and NMR to identify isopropyl protons (δ ~1.2–1.4 ppm). IR spectroscopy (S=O stretching at ~1150–1350 cm) and high-resolution mass spectrometry (HRMS) provide additional confirmation .
Advanced Research Questions
Q. How can computational methods predict noncovalent interactions between this compound and biological targets?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Use Multiwfn to analyze weak interactions (e.g., hydrogen bonds, van der Waals forces) via reduced density gradient (RDG) isosurfaces. Compare results with crystal structure data (e.g., Hirshfeld surface analysis) to validate interaction patterns .
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl). Use in vitro assays (e.g., TRPM8 channel inhibition ) to correlate functional groups with activity. Cross-validate results with molecular docking simulations (AutoDock Vina) to identify critical binding residues .
Q. How does steric hindrance from the isopropyl group influence sulfonamide reactivity?
- Methodology : Perform conformational analysis using Gaussian09 to calculate rotational barriers around the sulfonamide bond. Compare energy profiles with crystallographic data (e.g., torsion angles from CCDC 1814839 ). Experimental kinetic studies (e.g., hydrolysis rates under acidic conditions) can quantify steric effects .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Follow OSHA guidelines for sulfonamides, including PPE (gloves, goggles) and fume hood use. Monitor air quality for particulate matter (NIOSH Method 0600). For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Toxicity data (LD50, Ames test) should be referenced from regulatory databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
